1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine
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Overview
Description
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 1-(4-Trifluoromethylphenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 1-(4-Bromophenyl)ethylhydrazine
Uniqueness: 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the ethyl hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVOQWRDYPRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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